molecular formula C37H50N6O6 B1200558 Hymenocardine CAS No. 19771-56-3

Hymenocardine

Cat. No. B1200558
CAS RN: 19771-56-3
M. Wt: 674.8 g/mol
InChI Key: ATQXXRJEZULCTG-DLCFQVRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hymenocardine is a cyclic peptide.

Scientific Research Applications

1. Gastrointestinal Absorption and Metabolisation

Hymenocardine, a cyclopeptide alkaloid from Hymenocardia acida, demonstrates stability and absorption in the gastrointestinal tract. In vitro and in vivo studies showed it is absorbed unchanged from the gastrointestinal tract and undergoes liver metabolisation, forming several metabolites (Tuenter et al., 2017).

2. Anti-Plasmodial Activity

Cyclopeptide alkaloids, including hymenocardine, isolated from Hymenocardia acida root bark, showed moderate antiplasmodial activity. Hymenocardine N-oxide, a derivative, was found to be the most active against plasmodium (Tuenter et al., 2016).

3. Discovery of New Cyclopeptide Alkaloids

Hymenocardine and a new cyclopeptide alkaloid, hymenocardinol, were isolated from H. acida, highlighting the potential of discovering novel compounds with therapeutic applications (Tuenter et al., 2014).

4. Anticancer Potential

Research on Hymenocardia acida, containing hymenocardine, explored its anticancer properties. The plant showed notable cytotoxic activity in human cancer cell lines, indicating its potential in cancer management (Adedokun et al., 2022).

5. Vasorelaxant and Antihypertensive Effects

Methanolic extracts from Hymenocardia acida showed vasorelaxant activity and antihypertensive effects in studies, suggesting potential applications in managing hypertension (Manga et al., 2013).

6. Antisickling Properties

The leaves of Hymenocardia acida, which contain hymenocardine, have been studied for their antisickling properties, offering potential therapeutic uses for sickle cell disease management (Ibrahim et al., 2007).

7. Anti-Inflammatory and Antinociceptive Activities

Studies on Hymenocardia acida showed significant anti-inflammatory and antinociceptive activities, supporting its traditional use for treating inflammation and pain (Sofidiya et al., 2010).

properties

CAS RN

19771-56-3

Product Name

Hymenocardine

Molecular Formula

C37H50N6O6

Molecular Weight

674.8 g/mol

IUPAC Name

(2S,3S)-2-(dimethylamino)-N-[(2S)-1-[[(4S,7S)-7-(1H-indol-3-ylmethyl)-3,3-dimethyl-5,8,11-trioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methylpentanamide

InChI

InChI=1S/C37H50N6O6/c1-9-22(4)31(43(7)8)35(47)41-30(21(2)3)34(46)42-32-36(48)40-28(18-24-19-38-27-13-11-10-12-26(24)27)33(45)39-20-29(44)23-14-16-25(17-15-23)49-37(32,5)6/h10-17,19,21-22,28,30-32,38H,9,18,20H2,1-8H3,(H,39,45)(H,40,48)(H,41,47)(H,42,46)/t22-,28-,30-,31-,32+/m0/s1

InChI Key

ATQXXRJEZULCTG-DLCFQVRISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]1C(=O)N[C@H](C(=O)NCC(=O)C2=CC=C(C=C2)OC1(C)C)CC3=CNC4=CC=CC=C43)N(C)C

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC1C(=O)NC(C(=O)NCC(=O)C2=CC=C(C=C2)OC1(C)C)CC3=CNC4=CC=CC=C43)N(C)C

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC1C(=O)NC(C(=O)NCC(=O)C2=CC=C(C=C2)OC1(C)C)CC3=CNC4=CC=CC=C43)N(C)C

synonyms

hymenocardine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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